2-(cyclopropanecarbonylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

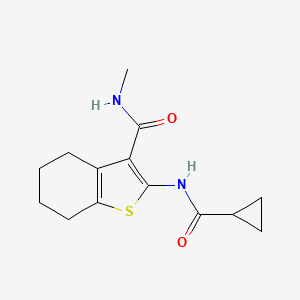

The compound 2-(cyclopropanecarbonylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a tetrahydrobenzo[b]thiophene derivative featuring a cyclopropanecarbonylamino substituent at position 2 and an N-methyl carboxamide group at position 3. This structure is part of a broader class of bioactive heterocyclic compounds, where modifications to the amino and carboxamide groups significantly influence pharmacological properties such as enzyme inhibition, metabolic stability, and bioavailability .

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-15-13(18)11-9-4-2-3-5-10(9)19-14(11)16-12(17)8-6-7-8/h8H,2-7H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYRUMBLEFEPNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(cyclopropanecarbonylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C₁₃H₁₅N₃O₂S

- Molecular Weight: 265.35 g/mol

The presence of the cyclopropanecarbonylamino group is significant for its biological activity, potentially influencing its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds with similar structures to our target compound. For instance, derivatives of benzothiophene have shown promising results in inhibiting cancer cell proliferation. A related compound demonstrated submicromolar GI50 values against various cancer cell lines (e.g., A549 lung cancer cells) and induced apoptosis through caspase activation .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 17 | A549 (Lung) | 0.28 | Apoptosis via caspase activation |

| Compound 17 | CAKI-1 (Kidney) | 0.69 | Tubulin polymerization inhibition |

| Target Compound | TBD | TBD | TBD |

Analgesic Activity

Another area of interest is the analgesic potential of similar compounds. Research indicates that derivatives of tetrahydrobenzothiophene exhibit significant analgesic effects in animal models. The "hot plate" method showed that these compounds can surpass the efficacy of standard analgesics like metamizole .

Table 2: Analgesic Activity Results

| Compound | Test Method | Effectiveness |

|---|---|---|

| Tetrahydrobenzothiophene Derivative | Hot Plate Test | Superior to Metamizole |

The mechanisms underlying the biological activity of these compounds often involve:

- Inhibition of Tubulin Polymerization: Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cancer cell division.

- Induction of Apoptosis: Activation of apoptotic pathways through caspase enzymes has been observed in several studies, indicating a potential for inducing programmed cell death in cancer cells.

Case Studies

In a notable case study involving a structurally similar compound, researchers conducted in vivo experiments using murine models to assess tumor growth reduction. The results indicated a significant decrease in tumor size compared to untreated controls, reinforcing the potential therapeutic application of these compounds in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The core tetrahydrobenzo[b]thiophene scaffold is shared among several derivatives, but differences in substituents at positions 2 and 3 lead to distinct biological and physicochemical profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Derivatives

*Calculated based on molecular formula C₁₅H₁₉N₂O₂S.

Anti-Tyrosinase Activity

Compounds like 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-...-3-carboxamide () show promise in inhibiting tyrosinase, a target for hyperpigmentation disorders. The target compound’s cyclopropane group may further enhance activity by mimicking substrate transition states .

Anti-Cancer Potential

Derivatives with fluorophenyl carboxamide substituents () demonstrate cytotoxic effects against cancer cell lines, likely via kinase or tubulin inhibition. The target compound’s N-methyl group could reduce plasma protein binding, increasing free drug availability .

Crystallographic and Computational Insights

Crystal structures (e.g., ) reveal hydrogen-bonding patterns critical for stability and target interaction. Tools like SHELXL () and ORTEP-3 () enable precise structural analysis, aiding in SAR optimization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(cyclopropanecarbonylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

- Methodological Answer : The compound can be synthesized via acylation reactions using cyclopropanecarbonyl chloride or anhydrides. Key steps include:

- Reacting the tetrahydrobenzothiophene core with cyclopropanecarbonyl chloride in dry dichloromethane (CH₂Cl₂) under inert conditions.

- Purification via reverse-phase HPLC or recrystallization (e.g., methanol) to isolate the product.

- Structural confirmation using IR (to identify NH, C=O, and C-O stretches), ¹H/¹³C NMR (to verify cyclopropane and methyl substituents), and HRMS (for molecular weight validation) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound post-synthesis?

- Methodological Answer : A multi-technique approach is essential:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- ¹H NMR : Confirms substituent integration (e.g., cyclopropane protons as multiplet peaks at δ 1.0–1.5 ppm; methyl groups at δ 2.8–3.2 ppm) .

- LC-MS/HRMS : Validates molecular ion peaks and isotopic patterns .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Reverse-phase HPLC (using C18 columns with acetonitrile/water gradients) or recrystallization (e.g., methanol) are effective for removing unreacted starting materials and byproducts. Purity should exceed 95% (validated by HPLC) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways. For example:

- Use the ICReDD framework to simulate cyclopropanecarbonyl group attachment energetics and identify optimal solvent/ catalyst systems.

- Apply machine learning to analyze experimental datasets (e.g., reaction yields under varying temperatures) and refine computational models .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

- Methodological Answer : Perform structure-activity relationship (SAR) studies to isolate critical substituents:

- Compare bioactivity of analogs (e.g., cyclopropane vs. chlorophenyl derivatives) using standardized assays (e.g., MIC for antibacterial activity).

- Analyze steric/electronic effects via molecular docking (e.g., cyclopropane’s rigidity may enhance target binding vs. flexible alkyl chains) .

Q. How can Design of Experiments (DOE) principles optimize reaction conditions for this compound?

- Methodological Answer : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading) with minimal experiments. For instance:

- Apply a 2³ factorial design (8 experiments) to identify interactions between temperature (40–80°C), solvent (CH₂Cl₂ vs. DMF), and reaction time (12–24 hrs).

- Analyze results via ANOVA to prioritize significant factors (e.g., solvent polarity impacts acylation efficiency) .

Q. What role does X-ray crystallography play in determining molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction provides:

- Bond lengths/angles : Confirms cyclopropane ring geometry (e.g., C-C bond lengths ~1.54 Å).

- Intermolecular interactions : Identifies hydrogen bonding (e.g., amide N-H⋯O=C) influencing crystal packing and stability.

- Reference triclinic crystal systems (space group P1) with parameters a=8.33 Å, b=8.69 Å, c=10.57 Å for related analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.